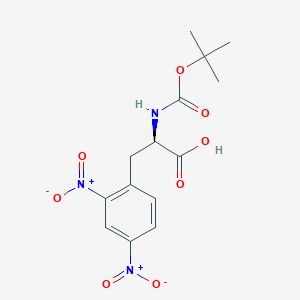

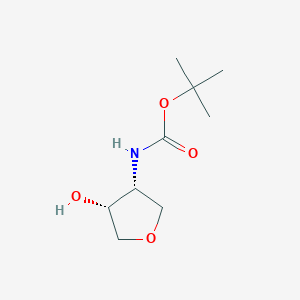

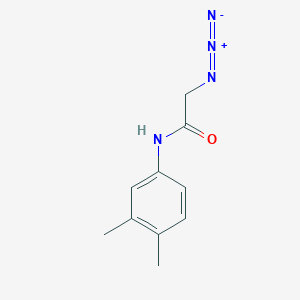

![molecular formula C11H15N5S2 B1372797 4-{[4-(1,3-Thiazol-2-yl)piperazin-1-yl]methyl}-1,3-thiazol-2-amine CAS No. 1094359-25-7](/img/structure/B1372797.png)

4-{[4-(1,3-Thiazol-2-yl)piperazin-1-yl]methyl}-1,3-thiazol-2-amine

Übersicht

Beschreibung

“4-{[4-(1,3-Thiazol-2-yl)piperazin-1-yl]methyl}-1,3-thiazol-2-amine” is a compound with the CAS Number: 1016679-74-5 . It has a molecular weight of 274.39 . The IUPAC name of this compound is 4-{[4-(1,3-thiazol-2-yl)-1-piperazinyl]methyl}aniline .

Synthesis Analysis

The synthesis of similar compounds involves a multi-step procedure . The structures of the synthesized compounds are characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques . The synthesized compounds are evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5) .Molecular Structure Analysis

The Inchi Code of this compound is 1S/C14H18N4S/c15-13-3-1-12(2-4-13)11-17-6-8-18(9-7-17)14-16-5-10-19-14/h1-5,10H,6-9,11,15H2 .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied . The development of new analogs of bioactive heterocyclic compounds is a major challenge in synthetic organic and medicinal chemistry .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed .Wissenschaftliche Forschungsanwendungen

Anticancer Properties

4-{[4-(1,3-Thiazol-2-yl)piperazin-1-yl]methyl}-1,3-thiazol-2-amine shows promise in cancer research. A study found that compounds with a piperazine substituent on the 1,3-thiazole cycle, a structure similar to our compound of interest, displayed significant anticancer activity against various cancer cell lines including lung, kidney, breast cancer, and melanoma (Turov, 2020).

Hypoglycemic Effects

In diabetes research, derivatives of this compound were synthesized and evaluated as glucokinase activators. One such compound demonstrated dual-acting hypoglycemic properties, effectively reducing glucose levels in mice (Song et al., 2011).

Antimicrobial Activities

Various derivatives of 1,3-thiazol-2-amine have been synthesized, showing good to moderate antimicrobial activities against a range of microorganisms. This suggests potential applications in developing new antimicrobial agents (Bektaş et al., 2007).

Luminescent Properties

Certain piperazine substituted compounds, closely related to the chemical structure , have been investigated for their luminescent properties and photo-induced electron transfer. This research could have implications in material science and photonic applications (Gan et al., 2003).

Antifungal and Pesticidal Activities

Compounds with a structure similar to this compound have been evaluated for their antifungal and pesticidal activities. One study found significant efficacy against mosquito larvae and a phytopathogenic fungus, highlighting potential applications in pest control and agriculture (Choi et al., 2015).

Wirkmechanismus

Target of Action

Compounds with similar structures, such as thiazole and piperazine derivatives, have been reported to exhibit a wide range of biological activities . They act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .

Mode of Action

Based on the activities of similar compounds, it can be inferred that it might interact with its targets (dopamine and serotonin receptors) and cause changes in neurotransmitter levels, leading to its antipsychotic effects .

Biochemical Pathways

Given its potential role as a dopamine and serotonin antagonist, it can be inferred that it may influence the dopaminergic and serotonergic pathways in the brain .

Pharmacokinetics

The compound’s drug likeness or “drugability” has been evaluated according to lipinski’s rule of five (ro5), which is a rule of thumb to evaluate if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans .

Result of Action

Based on the activities of similar compounds, it can be inferred that it might lead to changes in neurotransmitter levels, specifically dopamine and serotonin, which could result in its antipsychotic effects .

Zukünftige Richtungen

The development of new analogs of bioactive heterocyclic compounds is a major challenge in synthetic organic and medicinal chemistry . Several heterocyclic compounds exhibit good biological activity almost without any replacements, implying that their heterocyclic center is unquestionably a component of the pharmacophore .

Eigenschaften

IUPAC Name |

4-[[4-(1,3-thiazol-2-yl)piperazin-1-yl]methyl]-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5S2/c12-10-14-9(8-18-10)7-15-2-4-16(5-3-15)11-13-1-6-17-11/h1,6,8H,2-5,7H2,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHAIWKJERXUHND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CSC(=N2)N)C3=NC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

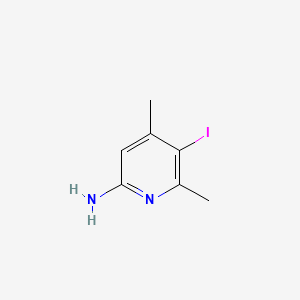

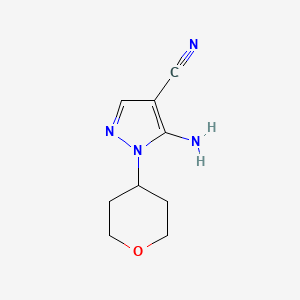

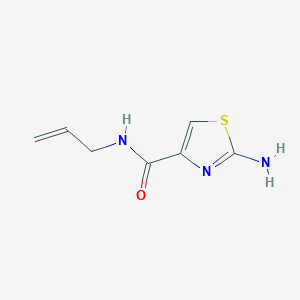

![2-[4-{4-[(Benzyloxy)carbonyl]piperazino}-5-chloro-6-oxo-1(6H)-pyridazinyl]acetic acid](/img/structure/B1372718.png)

![N-(2-Methoxyethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-YL)methyl]amine](/img/structure/B1372719.png)